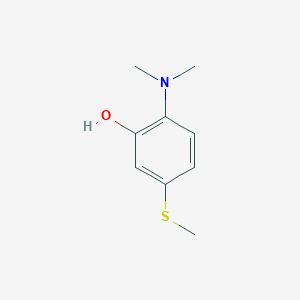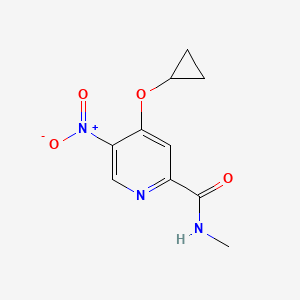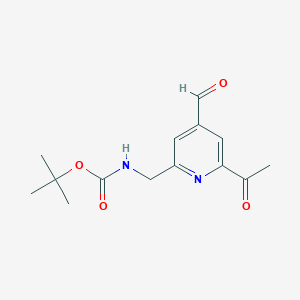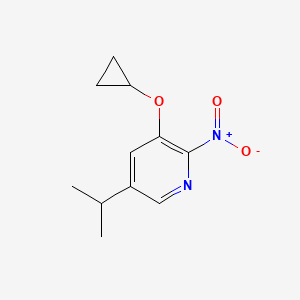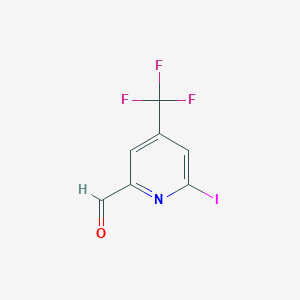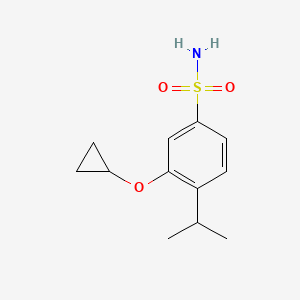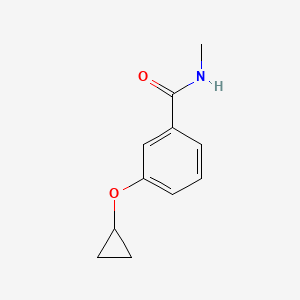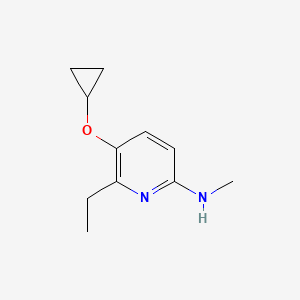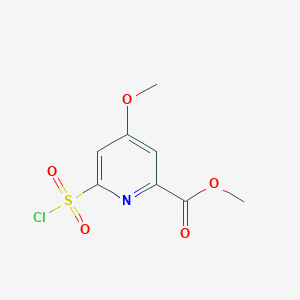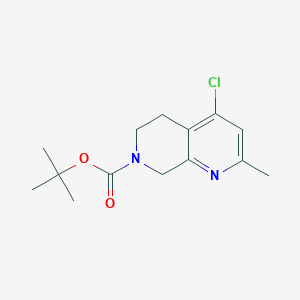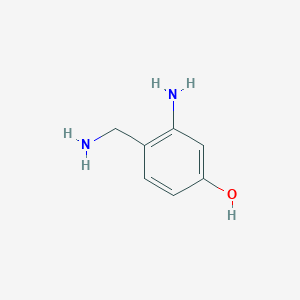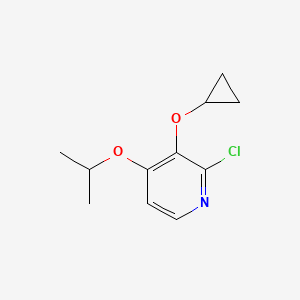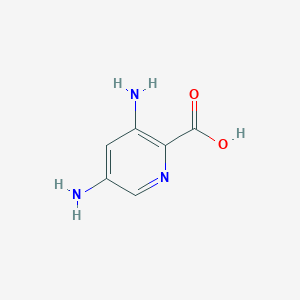
3,5-Diaminopyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diaminopyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of two amino groups at positions 3 and 5 and a carboxylic acid group at position 2 on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diaminopyridine-2-carboxylic acid typically involves multiple steps. One common method starts with 3,5-dimethylpyridine, which undergoes an oxidation reaction to form 3,5-pyridinedicarboxylic acid. This intermediate is then subjected to acyl chlorination to produce 3,5-pyridinedicarbonyl chloride. The subsequent ammoniation reaction yields 3,5-pyridinedimethylformamide, which is finally converted to this compound through Hofmann degradation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of intermediates, and the use of recyclable catalysts and environmentally friendly reagents is emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diaminopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, quinones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,5-Diaminopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-diaminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors or ion channels, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,3-Diaminopyridine: Similar in structure but with amino groups at positions 2 and 3.
3,4-Diaminopyridine: Similar in structure but with amino groups at positions 3 and 4.
2,6-Diaminopyridine: Similar in structure but with amino groups at positions 2 and 6.
Uniqueness: 3,5-Diaminopyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This unique arrangement allows for the formation of specific derivatives and interactions with molecular targets that are not possible with other isomers .
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
3,5-diaminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,7-8H2,(H,10,11) |
InChI-Schlüssel |
HFTGCEJYMJLFQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


